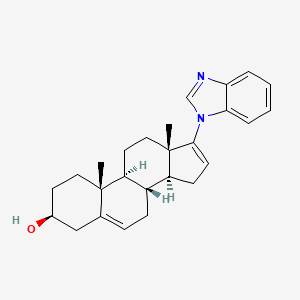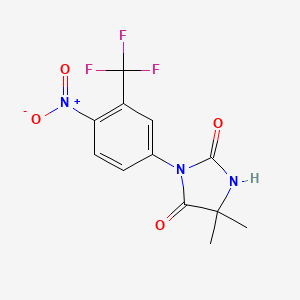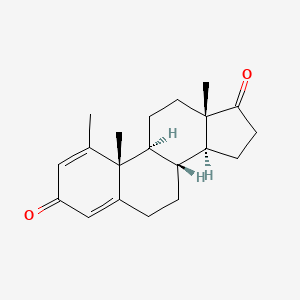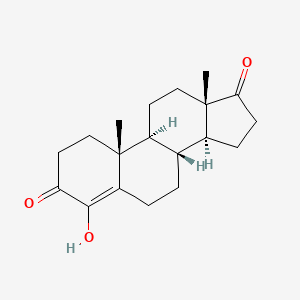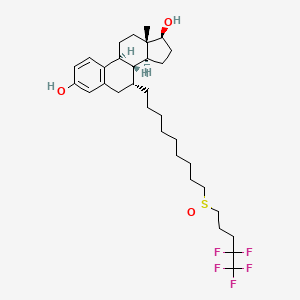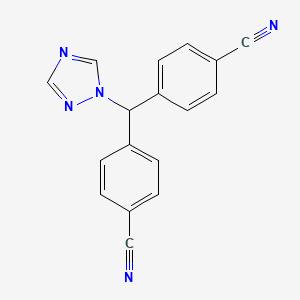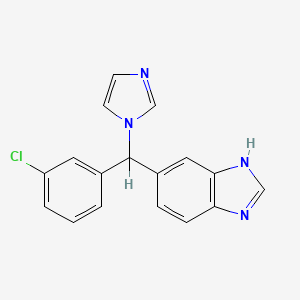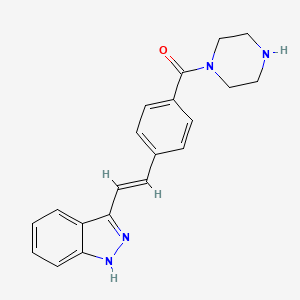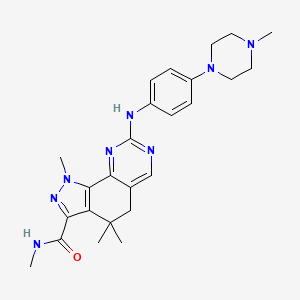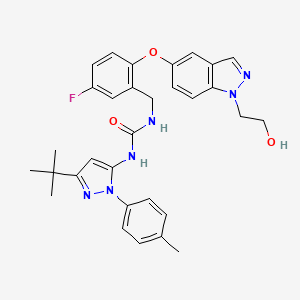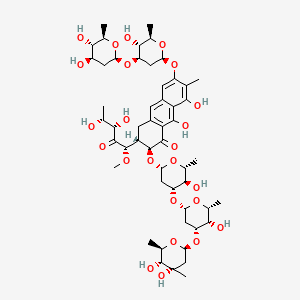![molecular formula C26H27N3O5 B1683840 N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide CAS No. 854514-88-8](/img/structure/B1683840.png)
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Overview
Description
PF-00337210 is a potent, selective, and orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It is an ATP-competitive compound that selectively inhibits VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound has shown significant potential in preclinical models for its anti-tumor efficacy and is being explored for various therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-00337210 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance the compound’s selectivity and potency.
- Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods
Industrial production of PF-00337210 follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the compound. The process includes:
- Large-scale synthesis of intermediates.
- Optimization of reaction conditions to maximize yield and minimize impurities.
- Use of advanced purification techniques such as chromatography and recrystallization.
- Rigorous quality control measures to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PF-00337210 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance or modify the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a tool compound to study VEGFR-2 inhibition and its effects on angiogenesis.
Biology: Investigated for its role in inhibiting angiogenesis in various biological models.
Medicine: Explored as a therapeutic agent for treating cancers by inhibiting tumor angiogenesis.
Industry: Potential applications in developing anti-angiogenic therapies for diseases characterized by abnormal blood vessel growth
Mechanism of Action
PF-00337210 exerts its effects by selectively inhibiting VEGFR-2, a key receptor involved in angiogenesis. The compound binds to the ATP-binding site of VEGFR-2, preventing its activation and subsequent signaling pathways that promote blood vessel formation. This inhibition leads to reduced tumor vascularization, thereby limiting tumor growth and metastasis. The molecular targets and pathways involved include the inhibition of VEGFR-2 autophosphorylation and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Axitinib: Another selective inhibitor of VEGFR-2 with similar anti-angiogenic properties.
Sunitinib: Targets multiple receptors, including VEGFR, C-SF1-R, PDGFR, and KIT.
Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.
Uniqueness of PF-00337210
PF-00337210 is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic activity. Unlike other inhibitors that target multiple receptors, PF-00337210’s selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for clinical development .
Properties
CAS No. |
854514-88-8 |
|---|---|
Molecular Formula |
C26H27N3O5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30) |
InChI Key |
LGXVKMDGSIWEHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF00337210; PF 00337210; PF-00337210; P337210; PF-337210; PF337210. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
